molecular formula C6H4BClF2O2 B151708 (4-Chloro-3,5-difluorophenyl)boronic acid CAS No. 864759-63-7

(4-Chloro-3,5-difluorophenyl)boronic acid

Cat. No. B151708
M. Wt: 192.36 g/mol
InChI Key: QFZAPMPDGUNQDD-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. They serve as crucial intermediates in the formation of various molecular structures and have been utilized in the synthesis of complex organic molecules. Although the provided papers do not directly discuss (4-Chloro-3,5-difluorophenyl)boronic acid, they offer insights into the general behavior and applications of boronic acids in chemical reactions and materials science.

Synthesis Analysis

The synthesis of boronic acids typically involves organometallic intermediates. For example, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was achieved using 2-chloro-4-iodo-5-trifluoromethyl pyridine as the starting material, reacting with n-butyl lithium reagent under specific conditions to yield a product with high purity and yield . This suggests that similar methodologies could potentially be applied to synthesize (4-Chloro-3,5-difluorophenyl)boronic acid, with appropriate adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a trivalent boron atom connected to an organic substituent and hydroxyl groups. Spectroscopic techniques such as Fourier transform infrared (FTIR), Fourier transform Raman, and ultraviolet-visible (UV-Vis) spectroscopy are commonly used to investigate these structures. Quantum chemical calculations can provide detailed insights into the geometry, vibrational wavenumbers, and electronic properties of these molecules . Such analyses are essential for understanding the reactivity and interaction of boronic acids with other chemical species.

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, often acting as catalysts or reagents. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Tris(pentafluorophenyl)borane, a related boron compound, is known for its role in catalytic hydrometallation, alkylations, and aldol-type reactions . These examples highlight the potential reactivity of (4-Chloro-3,5-difluorophenyl)boronic acid in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of fluorine and chlorine substituents can significantly affect the compound's reactivity, stability, and physical properties. For example, the high electronegativity of fluorine atoms can enhance the Lewis acidity of the boron center, which may impact the compound's behavior in catalytic processes . Additionally, the molecular electrostatic potential maps can be used to predict reactive sites for electrophilic attack, and the nonlinear optical properties can be indicative of potential applications in materials science .

Scientific Research Applications

Advanced Catalysis and Reagent Properties

(4-Chloro-3,5-difluorophenyl)boronic acid is involved in advanced catalysis and reagent activities. Its Lewis acid properties, as seen in tris(pentafluorophenyl)borane, make it a potent catalyst or stoichiometric reagent in organic and organometallic chemistry. Its applications span catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can also catalyze tautomerizations and stabilize less favored tautomeric forms through adduct formation (Erker, 2005).

Borylation Chemistry

The compound has significant applications in borylation chemistry. Tris(pentafluorophenyl)borane, for instance, has been used in various reactions, including borylation, hydrogenation, and hydrosilylation, thanks to its high Lewis acidity and steric bulk, which allows it to function as a Lewis acid in frustrated Lewis pair chemistry. The continuous development in this field aims to expand the range of reactions and compounds attainable, highlighting the potential of such boronic acid derivatives in synthetic chemistry (Lawson & Melen, 2017).

Formation of Diarylpalladium Complexes

In organometallic chemistry, derivatives of boronic acids, similar to (4-Chloro-3,5-difluorophenyl)boronic acid, are used in the formation of diarylpalladium complexes. These complexes can undergo coupling reactions to produce unsymmetrical biaryls, which are important in various organic syntheses (Osakada, Onodera, & Nishihara, 2005).

Imine Hydroboration

In hydroboration reactions, boronic acid derivatives serve as catalysts, exemplified by the use of tris[3,5-bis(trifluoromethyl)phenyl]borane in the hydroboration of imines without the need for an additional Lewis base. This showcases the reactivity and potential utility of boronic acids in metal-free catalytic processes (Yin, Soltani, Melen, & Oestreich, 2017).

Fluorescence Quenching Studies

Boronic acid derivatives are also used in fluorescence quenching studies. For example, the fluorescence quenching study of two boronic acid derivatives, including their interactions with aniline, provides insights into the conformational changes and bonding characteristics of such compounds, which is crucial in understanding their reactivity and applications in various chemical processes (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Suzuki-Miyaura Coupling Reactions

The compound is relevant in facilitating Suzuki-Miyaura coupling reactions, especially for boronic acids that quickly deboronate under basic conditions. Developing precatalysts that form catalytically active species under conditions where boronic acid decomposition is slow is a significant advancement in utilizing these compounds in coupling reactions (Kinzel, Zhang, & Buchwald, 2010).

Safety And Hazards

“(4-Chloro-3,5-difluorophenyl)boronic acid” is classified as a hazardous substance. It is recommended to avoid contact with skin and eyes, and to use impervious gloves and safety glasses when handling this compound . It is also classified as an irritant, and can cause harm if swallowed .

properties

IUPAC Name

(4-chloro-3,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZAPMPDGUNQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590195
Record name (4-Chloro-3,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3,5-difluorophenyl)boronic acid

CAS RN

864759-63-7
Record name (4-Chloro-3,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-chlorophenylboronic acid
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